Increased Lipophilicity (LogP) of Docosa-5,9-dienenitrile vs. Shorter-Chain Alkadienenitriles
The computed octanol-water partition coefficient (LogP) of docosa-5,9-dienenitrile (7.88) exceeds that of the 13-carbon alkadienenitrile 3,12-tridecadienenitrile (LogP ~5.5) by approximately 2.4 log units, corresponding to a >250‑fold higher theoretical lipid solubility [1]. This difference in lipophilicity directly impacts compound partitioning in lipid bilayers, volatile release rates from formulations, and extraction efficiency in analytical workflows utilizing hydrophobic stationary phases.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.88 |
| Comparator Or Baseline | 3,12-tridecadienenitrile (mixture of isomers): LogP ~5.5 (estimated from structurally related tridecadienenitriles in patent literature) |
| Quantified Difference | ΔLogP ≈ 2.4 (theoretical ~250‑fold greater lipophilicity for docosa-5,9-dienenitrile) |
| Conditions | In silico prediction (fragment-based method); values from ChemSrc and patent QSAR estimates |
Why This Matters
For formulation scientists selecting a polyunsaturated nitrile with specific release kinetics or membrane partitioning behavior, the 250‑fold lipophilicity difference makes docosa-5,9-dienenitrile a functionally distinct choice.
- [1] Hopp, R.; et al. Alkadienenitriles, process for their preparation and their use. U.S. Patent 5,105,005, 1992. View Source
